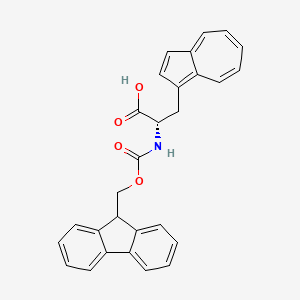
N-alpha-(9-Fluorenylmethyloxycarbonyl)-beta-(1-azulenyl)-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-alpha-(9-Fluorenylmethyloxycarbonyl)-beta-(1-azulenyl)-L-alanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an azulenyl group attached to the alanine backbone. This compound is of interest in the field of peptide synthesis and medicinal chemistry due to its unique structural features.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-beta-(1-azulenyl)-L-alanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-alanine is protected using the Fmoc group. This is usually achieved by reacting L-alanine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of the Azulenyl Group: The azulenyl group is introduced through a coupling reaction. This can be done using azulenyl carboxylic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the protection and coupling reactions under controlled conditions, ensuring high yield and purity.
化学反応の分析
Types of Reactions
N-alpha-(9-Fluorenylmethyloxycarbonyl)-beta-(1-azulenyl)-L-alanine can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using standard peptide coupling reagents.
Oxidation and Reduction: The azulenyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: EDCI, HOBt (1-hydroxybenzotriazole), and DIPEA (N,N-diisopropylethylamine).
Oxidation: Potassium permanganate or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, deprotection would yield the free amino acid, while coupling reactions would produce dipeptides or longer peptides.
科学的研究の応用
N-alpha-(9-Fluorenylmethyloxycarbonyl)-beta-(1-azulenyl)-L-alanine has several scientific research applications, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides with unique structural features.
Medicinal Chemistry: Investigated for its potential therapeutic properties due to the presence of the azulenyl group, which may impart anti-inflammatory or other bioactive properties.
Biological Studies: Used in studies to understand the role of modified amino acids in protein structure and function.
作用機序
The mechanism of action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-beta-(1-azulenyl)-L-alanine would depend on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides. In medicinal chemistry, the azulenyl group may interact with biological targets, potentially affecting signaling pathways or enzyme activity.
類似化合物との比較
Similar Compounds
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alanine: Lacks the azulenyl group, making it less structurally complex.
N-alpha-(tert-Butyloxycarbonyl)-beta-(1-azulenyl)-L-alanine: Uses a different protecting group (Boc) instead of Fmoc.
N-alpha-(9-Fluorenylmethyloxycarbonyl)-beta-(2-naphthyl)-L-alanine: Contains a naphthyl group instead of an azulenyl group.
Uniqueness
N-alpha-(9-Fluorenylmethyloxycarbonyl)-beta-(1-azulenyl)-L-alanine is unique due to the presence of both the Fmoc protecting group and the azulenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.
特性
分子式 |
C28H23NO4 |
|---|---|
分子量 |
437.5 g/mol |
IUPAC名 |
(2S)-3-azulen-1-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C28H23NO4/c30-27(31)26(16-19-15-14-18-8-2-1-3-9-20(18)19)29-28(32)33-17-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m0/s1 |
InChIキー |
RGAMQERRMCPPEH-SANMLTNESA-N |
異性体SMILES |
C1=CC=C2C=CC(=C2C=C1)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
正規SMILES |
C1=CC=C2C=CC(=C2C=C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,4-Dimethyl-N-[4-(trimethylsilyl)phenyl]benzenesulfonamide](/img/structure/B12334815.png)
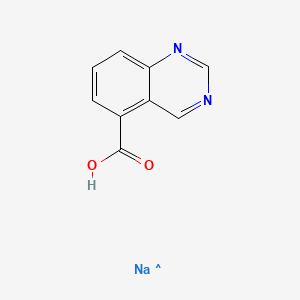
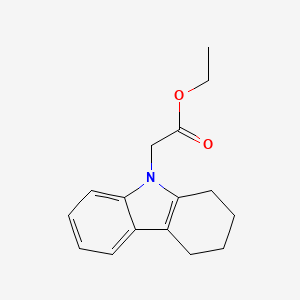
![2,4-Bis[4-(dimethylamino)phenyl]cyclobuta-1,3-diene-1,3-diolate](/img/structure/B12334824.png)
![1-[(2R,3R,4R,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12334834.png)
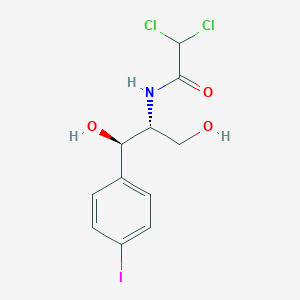
![beta-D-Glucopyranuronic acid, 1-[1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetate]](/img/structure/B12334860.png)
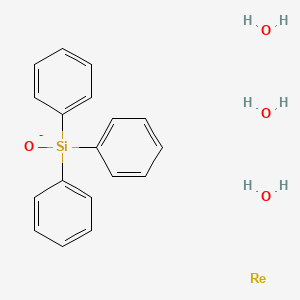
![ethyl (4S)-2-amino-4-[(1R)-1-cyano-2-ethoxy-2-oxoethyl]-4H-chromene-3-carboxylate](/img/structure/B12334869.png)
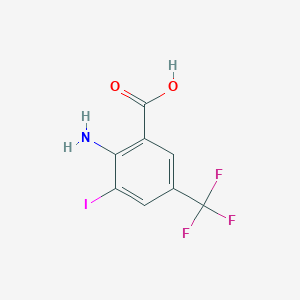
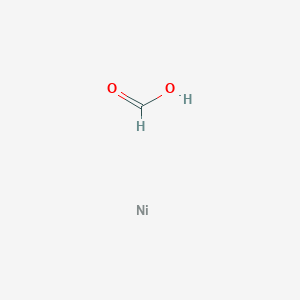
![2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12334883.png)
![(1S,3R,6R,7S,9E,15R,16R)-3,15-dimethyl-6-[(2S,3Z)-6-methylhepta-3,5-dien-2-yl]-12-oxatetracyclo[8.5.1.03,7.013,16]hexadec-9-ene-13,15-diol](/img/structure/B12334890.png)

